molecular formula C25H30N4O5 B14412167 N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide CAS No. 81543-17-1

N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide

Cat. No.: B14412167
CAS No.: 81543-17-1
M. Wt: 466.5 g/mol
InChI Key: IALITLXBPYGBJS-FKBYEOEOSA-N
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Description

N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide is a synthetic peptide compound composed of four amino acids: tyrosine, phenylalanine, and proline, with an acetyl group attached to the tyrosine residue. This compound is of interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for tyrosine and the acetyl group.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

    Oxidation: Oxidation of the tyrosine residue can occur under specific conditions.

    Substitution: Substitution reactions can modify the acetyl group or other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically involves acidic or basic conditions and specific enzymes like proteases.

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.

    Substitution: Requires specific reagents depending on the desired modification, such as acylating agents for acetyl group substitution.

Major Products Formed

    Hydrolysis: Results in the formation of individual amino acids or smaller peptides.

    Oxidation: Produces oxidized derivatives of the peptide.

    Substitution: Yields modified peptides with altered functional groups.

Scientific Research Applications

N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling.

    Pathways: It can modulate pathways related to inflammation, oxidative stress, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tyrosine: A derivative of tyrosine with an acetyl group, used for its cognitive and mood-enhancing effects.

    N-Acetyl-L-phenylalanine: A derivative of phenylalanine with an acetyl group, used in peptide synthesis.

    N-Acetyl-L-proline: A derivative of proline with an acetyl group, used in various biochemical applications.

Uniqueness

N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

81543-17-1

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H30N4O5/c1-16(30)27-20(14-18-9-11-19(31)12-10-18)24(33)28-21(15-17-6-3-2-4-7-17)25(34)29-13-5-8-22(29)23(26)32/h2-4,6-7,9-12,20-22,31H,5,8,13-15H2,1H3,(H2,26,32)(H,27,30)(H,28,33)/t20-,21-,22-/m0/s1

InChI Key

IALITLXBPYGBJS-FKBYEOEOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)N

Origin of Product

United States

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